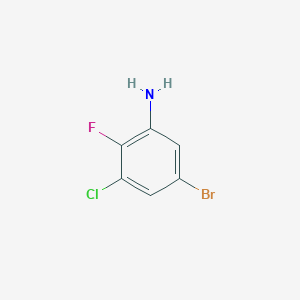

5-Bromo-3-chloro-2-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYMUCZWLUYFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Regioselectivity in the Bromination of Substituted Anilines: A Technical Guide

Executive Summary: The "Wild Horse" of Aromatic Substitution

For the medicinal chemist, aniline derivatives are ubiquitous scaffolds. However, the amino group (

This guide moves beyond undergraduate textbook theory to address the practical reality: How do we achieve mono-substitution at a specific site (Regioselectivity) with high yield?

We will explore three distinct strategies:

-

Thermodynamic/Steric Modulation: The Acetanilide Route (Para-selective).

-

Kinetic/Reagent Control: NBS and Oxidative Bromination (Para-selective/Green).

-

The Ortho-Challenge: Why EAS fails here and the strategic pivot to Directed Ortho Metalation (DoM).

The Mechanistic Challenge

To control the reaction, one must understand the resonance structures. The nitrogen lone pair creates a "sigma complex" that is exceptionally stable, lowering the activation energy for substitution at all ortho and para positions simultaneously.

Visualization: Activation & Deactivation Pathways

The following diagram illustrates the decision logic required to select the correct synthetic pathway based on the desired regioselectivity.

Figure 1: Strategic decision matrix for the bromination of aniline derivatives.

Strategy A: Para-Selectivity via N-Protection

The Gold Standard for Scalability

Direct bromination is too fast. By converting the amine to an amide (acetanilide), we achieve two goals:

-

Electronic: The carbonyl group pulls electron density from the nitrogen, reducing its activating power (

effect is moderated by -

Steric: The bulky acetyl group physically blocks the ortho positions, forcing the large bromine atom to the para position.

Protocol 1: Oxidative Bromination of Acetanilide (Green Chemistry)

Rationale: Using liquid bromine (

Materials:

-

Substituted Acetanilide (10 mmol)

-

Glacial Acetic Acid (Solvent)

-

HBr (48% aq., 10.5 mmol)

-

(30% aq., 10.5 mmol) or

Workflow:

-

Dissolution: Dissolve acetanilide in minimal glacial acetic acid (approx. 5 mL/g) in a round-bottom flask.

-

Acidification: Add HBr slowly. The solution may warm slightly.[2]

-

Oxidant Addition (The Control Step): Add

dropwise over 20 minutes while maintaining temperature at 20–25°C. -

Quenching: Stir for 1 hour. Pour into ice water containing sodium bisulfite (

) to neutralize unreacted bromine. -

Isolation: Filter the precipitate. Recrystallize from ethanol.

-

Deprotection: Reflux in ethanolic KOH or acidic water to recover the free amine.

Validation:

-

TLC: Monitor disappearance of starting material (usually higher

than product). -

Yield: Typically >85% para-isomer.

Strategy B: Direct Monobromination (Reagent Control)

For Acid-Sensitive Substrates

If the substrate cannot survive the acidic hydrolysis of acetanilide, use N-Bromosuccinimide (NBS).

-

Solvent Effect: In polar aprotic solvents like DMF or Acetonitrile, NBS is highly para-selective. The solvent stabilizes the polarized transition state.

-

Mechanism: NBS provides a low, steady concentration of electrophilic bromine (

) or acts via a radical mechanism depending on initiation, but in dark/polar conditions, it is electrophilic.

Key Reference: BenchChem protocols highlight NBS in DMF as a standard for high-yield para-bromination of electron-deficient anilines (e.g., trifluoromethylanilines) [1].

Strategy C: The Ortho-Conundrum

Why EAS Fails and What to Do Instead

Achieving high ortho-selectivity via standard EAS on aniline is chemically antagonistic. The para position is sterically accessible and electronically favored.

-

Attempting direct ortho-bromination: Usually yields mixtures of ortho, para, and di-bromo products.

The Solution: Directed Ortho Metalation (DoM)

To guarantee ortho placement, stop thinking "Electrophilic Substitution" and start thinking "Lithiation."

Workflow (Conceptual):

-

Protect: Convert aniline to a Directed Metalation Group (DMG), such as a Boc-group or Pivalamide .

-

Lithiate: Treat with

-Butyllithium ( -

Quench: Add an electrophilic bromine source (e.g., 1,2-dibromoethane or NBS).

-

Result: Exclusive ortho-bromo product.

Note: If you must use EAS for ortho-substitution, you generally need to block the para-position first (e.g., sulfonation), brominate, and then desulfonate, but this is a long, low-yielding sequence.

Emerging Technologies: Meta-Selectivity

Breaking the Rules

Classically, amino groups are

However, recent Pd-catalyzed C-H activation methods allow for meta-bromination of aniline derivatives using transient directing groups. A notable study utilizes N-bromophthalimide (NBP) with palladium catalysis to overcome the natural electronic bias of the aniline ring [2].[9]

Data Summary & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Poly-bromination | High local concentration of | Switch to Acetanilide route; Use NBS ; Add oxidant ( |

| Ortho/Para Mixture | Steric bulk of protecting group is insufficient. | Switch from Acetyl to Pivaloyl (t-Butyl) protection to block ortho more effectively (forcing Para), or use DoM for Ortho. |

| Low Yield (Tarry product) | Oxidation of the amine. | Ensure Nitrogen is protected; Conduct reaction under inert atmosphere ( |

| Positional Isomerism | Solvent polarity effects. | DMF/MeCN favors Para. CS2/CCl4 (non-polar) increases Ortho ratio slightly (but rarely exclusively). |

References

-

Royal Society of Chemistry (RSC). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [Link]

-

American Chemical Society (ACS). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. [Link]

-

Michigan State University. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (Context on Ortho-challenges). [Link]

Sources

- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. homework.study.com [homework.study.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. orientjchem.org [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluoroaniline: A Pivotal Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-chloro-2-fluoroaniline, a highly functionalized aromatic amine that has garnered significant interest as a versatile synthetic intermediate. We will delve into its physicochemical properties, explore validated synthetic methodologies, and analyze its reactivity profile, which is uniquely governed by the interplay of its amino and tri-halogen substituents. Particular emphasis is placed on its strategic application in cross-coupling reactions and nucleophilic aromatic substitutions, which are foundational transformations in the construction of complex molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this valuable building block.

Introduction: The Strategic Value of Polysubstituted Anilines

Halogenated anilines are a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 1517200-74-6) is an exemplar of this class, offering a synthetically versatile scaffold with multiple, distinct points for chemical modification.[1] Its primary significance lies in the strategic placement of three different halogen atoms and an amino group, allowing for a high degree of controlled functionalization.[1] This guide will elucidate the chemical principles that make this compound a powerful tool in the synthetic chemist's arsenal.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is critical for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1517200-74-6 | [1][2][3] |

| Molecular Formula | C₆H₄BrClFN | [2][3][4] |

| Molecular Weight | 224.46 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 267.1±35.0 °C (Predicted) | [6] |

| Density | 1.809±0.06 g/cm3 (Predicted) | [6] |

| pKa | 1.08±0.10 (Predicted) | [6] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |

Spectroscopic data such as NMR, HPLC, and LC-MS are available from various chemical suppliers. Quantum chemical calculations, including Density Functional Theory (DFT), can also provide deep insights into the molecular geometry, electronic structure, and reactivity, complementing experimental findings.[1]

Synthesis of this compound: A Regioselective Approach

The synthesis of this compound requires precise control over regioselectivity due to the directing effects of the existing substituents. A common and logical synthetic strategy begins with a precursor that already contains the desired chloro and fluoro groups in the correct positions.[1]

Recommended Synthetic Pathway: Electrophilic Bromination

A validated approach involves the electrophilic bromination of 3-Chloro-2-fluoroaniline. The existing amino, chloro, and fluoro groups direct the incoming electrophile (bromine) to the C-5 position.[1] N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it offers high regioselectivity and milder reaction conditions compared to molecular bromine.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Chloro-2-fluoroaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetic acid (or a suitable chlorinated solvent)

-

Water

-

Extraction solvent (e.g., Ethyl Acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-2-fluoroaniline (1.0 eq) in acetic acid.

-

Reagent Addition: To this solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The portion-wise addition helps to control the reaction exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[7]

-

Quenching: Upon completion, carefully quench the reaction mixture by pouring it into water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product with high purity.[8]

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared against reference data.

Reactivity and Strategic Transformations

The chemical behavior of this compound is dictated by the electronic and steric properties of its substituents.[1] The three electron-withdrawing halogen atoms deactivate the ring towards electrophilic attack, while the ortho/para-directing amino group provides activation, albeit diminished.[1] This electronic push-pull nature, combined with the distinct reactivity of each halogen, opens up several avenues for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position is the most labile of the three halogens towards oxidative addition to a Palladium(0) catalyst. This makes it an ideal handle for C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling. This transformation is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceutical agents.[1][9]

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strongly electron-withdrawing groups (F, Cl, Br) on the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[10] The highly electronegative fluorine atom at the C-2 position is particularly activated for displacement by nucleophiles, especially given its position ortho to the activating amino group and meta to the other halogens. This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles.

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Halogen-Metal Exchange

For further functionalization, the bromine atom can undergo halogen-metal exchange, typically with organolithium reagents like n-butyllithium, at low temperatures.[11] The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles, enabling the introduction of a wide range of functional groups at the C-5 position.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for synthesizing complex molecules with potential biological activity.[4] Its halogenated aromatic structure is frequently employed in the development of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[4]

-

Pharmaceuticals: While specific public-domain examples for this exact intermediate are limited, the structural motif is highly relevant. For instance, related fluorinated anilines are crucial for synthesizing active pharmaceutical ingredients (APIs) for treating inflammatory diseases and viral infections.[12] The 4-bromo-2-fluoroaniline moiety is a key component in the structure of Vandetanib, a kinase inhibitor used in cancer therapy.[13] The principles of its synthesis and reactivity are directly translatable.

-

Agrochemicals: Halogenated pyridinyl and aniline structures are vital intermediates for modern herbicides.[14] The selective reactivity of this compound allows for the construction of complex herbicides that target specific biological pathways in weeds.[4]

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate safety precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2][15]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[16][17] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Handling: Avoid all personal contact, including inhalation.[19] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[18]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[20]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[16]

-

Conclusion

This compound is a high-value synthetic intermediate characterized by its unique substitution pattern, which enables a wide range of selective chemical transformations. Its utility in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and other functionalization reactions makes it a powerful building block for the synthesis of novel pharmaceuticals and agrochemicals. A clear understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to incorporate this versatile molecule into their research and development programs.

References

- Benchchem. (n.d.). This compound | 1517200-74-6.

- MySkinRecipes. (n.d.). 3-Bromo-2-chloro-5-fluoroaniline.

- ChemicalBook. (2025). 5-BROMO-2-FLUOROANILINE | 2924-09-6.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications.

- ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.

- Google Patents. (n.d.). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

- Ossila. (n.d.). 3-Chloro-5-fluoroaniline | CAS 4863-91-6.

- ChemicalBook. (2025). 3-BROMO-5-CHLORO-2-FLUOROANILINE | 1269232-95-2.

- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-fluoroaniline | 2924-09-6.

- PubChem - NIH. (n.d.). 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442.

- BLD Pharm. (n.d.). 1517200-74-6|this compound.

- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoroaniline 97 2106-04-9.

- PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- AChemBlock. (n.d.). This compound 97% | CAS: 1517200-74-6.

- NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution.

- [Source 18 - Safety Data Sheet]. (n.d.).

- YouTube. (2019, January 19). nucleophilic aromatic substitutions.

- ChemicalBook. (2025). 5-BROMO-2-CHLOROANILINE - Safety Data Sheet.

- ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews.

- Apollo Scientific. (2023). 3-Bromo-5-chloroaniline.

- AK Scientific, Inc. (n.d.). 5-Bromo-2-fluoroaniline.

- Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

- [Source 26 - Journal Article]. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

Sources

- 1. This compound | 1517200-74-6 | Benchchem [benchchem.com]

- 2. 1517200-74-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 97% | CAS: 1517200-74-6 | AChemBlock [achemblock.com]

- 4. 3-Bromo-2-chloro-5-fluoroaniline [myskinrecipes.com]

- 5. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-BROMO-5-CHLORO-2-FLUOROANILINE | 1269232-95-2 [chemicalbook.com]

- 7. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. asianpubs.org [asianpubs.org]

- 15. 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. chemicalbook.com [chemicalbook.com]

- 18. aksci.com [aksci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. leap.epa.ie [leap.epa.ie]

5-Bromo-3-chloro-2-fluoroaniline: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, the strategic use of halogenated building blocks is paramount for optimizing molecular properties and enhancing biological activity.[1][2] 5-Bromo-3-chloro-2-fluoroaniline emerges as a uniquely versatile scaffold, offering medicinal chemists a powerful tool for crafting novel therapeutics. The distinct electronic properties and spatial arrangement of its three different halogen atoms (F, Cl, Br) and the amino group provide a platform for highly controlled, regioselective chemical modifications.[1] This guide delves into the physicochemical rationale for its utility, explores its synthetic versatility in key coupling reactions, presents detailed protocols, and surveys its potential applications in constructing next-generation therapeutic agents, particularly in the realm of kinase inhibitors.

The Strategic Value of Polysubstituted Anilines in Drug Design

Halogenated anilines are a cornerstone of medicinal chemistry, prized for their role in building the core structures of countless therapeutic agents.[1] The incorporation of halogens—fluorine, chlorine, and bromine—profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile.[1]

-

Fluorine: Often introduced to block metabolic oxidation, enhance binding affinity through favorable electrostatic interactions, and modulate pKa.[3] Its small size allows it to act as a "super hydrogen." The presence of fluorine is a common feature in many top-selling pharmaceuticals.[4]

-

Chlorine: Increases lipophilicity, which can improve membrane permeability.[5] It can also fill hydrophobic pockets in target proteins, enhancing binding affinity.[5][6]

-

Bromine: Serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.[1] Its size and polarizability can also contribute to potent binding interactions.

This compound combines these attributes into a single, high-value building block, offering a multi-faceted approach to lead optimization.

Physicochemical Profile and Synthetic Rationale

The specific substitution pattern of this compound is not arbitrary; it is a deliberate design that dictates its reactivity and utility.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 1517200-74-6[1]

The chemical behavior is governed by the competing electronic effects of its substituents. The three electron-withdrawing halogens significantly deactivate the aromatic ring towards electrophilic attack, with the highly electronegative fluorine atom exerting the strongest inductive pull.[1] This deactivation is partially offset by the activating amino group, creating a unique reactivity profile.[1]

The true synthetic power of this molecule lies in the differential reactivity of its functional groups, allowing for sequential and regioselective modifications. This controlled reactivity is crucial for constructing complex molecules with precisely defined properties for pharmaceutical development.[1]

Synthetic Accessibility and Key Functionalization Strategies

A logical and common synthetic starting point for this compound is 3-chloro-2-fluoroaniline.[1] This precursor already contains the desired chloro and fluoro groups in the correct positions. Subsequent electrophilic bromination, for instance with N-bromosuccinimide (NBS), is directed to the C-5 position by the existing substituents.[1] Precise control of reaction conditions is critical to ensure the formation of the desired 5-bromo isomer over other possibilities, such as the 4-bromo isomer.[1]

The primary value of this compound is its capacity to serve as a versatile hub for introducing molecular diversity. The different carbon-halogen bonds can be selectively addressed in cross-coupling reactions, and the amino group can be functionalized through various methods.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

While direct public-domain research on this compound is emerging, its structural motifs are highly prevalent in kinase inhibitor scaffolds, a critical class of drugs in oncology and immunology.[6][7] Substituted anilines frequently serve as "hinge-binding" fragments that anchor the inhibitor to the ATP-binding site of the kinase.[6]

Hypothetical Applications Based on Structural Analogy:

-

EGFR/VEGFR Inhibitors: Many inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) utilize a substituted aniline core.[6] The this compound scaffold could be elaborated via Suzuki coupling at the bromine position to introduce the requisite pharmacophores that occupy adjacent hydrophobic pockets in the kinase domain.

-

RAF/MEK Inhibitors: The RAS-RAF-MEK-ERK pathway is a key signaling cascade in many cancers. A patent for kinase inhibitors describes the synthesis of a related intermediate, 3-Bromo-2-chloro-5-fluoroaniline, for elaboration into the final drug candidates, showcasing the utility of this substitution pattern.[1][8]

-

Novel Heterocyclic Scaffolds: The reactivity of the aniline allows for its incorporation into various heterocyclic systems. For example, related halogenated anilines are used to construct pyrimido[4,5-b]indoles, a class of compounds known to exhibit potent inhibitory activity against various protein kinases.[7] The unique halogenation of this compound could lead to novel analogues with improved selectivity and potency.

The table below presents hypothetical data for a series of kinase inhibitors derived from this scaffold, illustrating how modifications at the C5 position (via Suzuki coupling) could influence activity against a target kinase like VEGFR-2.

| Compound ID | R-Group at C5-Position | VEGFR-2 IC₅₀ (nM) | Notes |

| LEAD-001 | -H (de-brominated) | 850 | Baseline activity of the core scaffold. |

| LEAD-002 | -Phenyl | 210 | Introduction of a simple aryl group improves potency. |

| LEAD-003 | -4-Methoxyphenyl | 75 | Electron-donating group enhances activity, potentially through H-bonding. |

| LEAD-004 | -3-Pyridyl | 35 | Introduction of a nitrogen atom allows for a key hydrogen bond interaction in the active site, significantly boosting potency. |

| LEAD-005 | -4-Fluoro-3-aminophenyl | 12 | Optimized analogue with substituents that exploit multiple binding interactions. |

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for the functionalization of the C-Br bond in this compound.

Objective: To synthesize 3-chloro-2-fluoro-5-(pyridin-3-yl)aniline (analogue corresponding to LEAD-004).

Materials:

-

This compound (1.0 eq)

-

Pyridine-3-boronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. Degassed solvents prevent quenching of the catalyst.

-

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it meets the standards for subsequent biological testing.

-

Expected Yield: 70-85%.

Future Outlook and Conclusion

This compound is more than just another halogenated intermediate; it is a strategically designed building block that offers a pre-packaged solution for overcoming common medicinal chemistry challenges. Its unique substitution pattern provides a roadmap for controlled, regioselective synthesis, enabling the rapid generation of diverse compound libraries. The differential reactivity of the C-Br bond in palladium-catalyzed reactions makes it particularly valuable for structure-activity relationship (SAR) studies. As the demand for highly specific and potent therapeutics continues to grow, particularly in oncology, the intelligent application of versatile scaffolds like this compound will be instrumental in accelerating the discovery of next-generation medicines.

References

- BenchChem. (n.d.). This compound | 1517200-74-6. Retrieved from a URL provided by the grounding tool.

- Ossila. (n.d.). 3-Chloro-5-fluoroaniline | CAS 4863-91-6. Retrieved from a URL provided by the grounding tool.

- Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from a URL provided by the grounding tool.

- BenchChem. (n.d.). Application Notes and Protocols: 5-Chloro-2,3-dibromoaniline in the Synthesis of Novel Kinase Inhibitors. Retrieved from a URL provided by the grounding tool.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications. Retrieved from a URL provided by the grounding tool.

-

Gomha, S. M., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Retrieved from a URL provided by the grounding tool.

- ResearchGate. (n.d.). Biologically Active Organofluorine Compounds. Retrieved from a URL provided by the grounding tool.

- Google Patents. (2016). United States Patent. Retrieved from a URL provided by the grounding tool.

- Google Patents. (1991). US5053542A - Catalytic bromination of 2-fluoroaniline.

-

Matviiuk, T., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | 1517200-74-6 | Benchchem [benchchem.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Thermochemical Properties of Halogenated Anilines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated anilines are a critical class of compounds in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. A deep understanding of their thermochemical properties is paramount for optimizing synthesis, predicting stability, designing effective drug candidates, and assessing environmental impact. This guide provides a comprehensive overview of the key thermochemical parameters of halogenated anilines, including enthalpy of formation, vapor pressure, and enthalpy of sublimation. It details the experimental and computational methodologies used to determine these properties, offering insights into the causality behind experimental choices and the predictive power of theoretical models. This document is intended to serve as a valuable resource for researchers and professionals working with these versatile molecules.

Introduction: The Significance of Thermochemical Data

The introduction of halogen atoms to the aniline scaffold dramatically influences its electronic and steric properties, thereby altering its reactivity, bioavailability, and metabolic pathways. The thermochemical data of these compounds provide a quantitative measure of their energetic landscapes, governing their behavior in chemical reactions and biological systems.

For drug development professionals , these properties are crucial for:

-

Lead Optimization: Understanding the energetic contributions of halogen bonding and other non-covalent interactions aids in the rational design of ligands with improved binding affinities and specificities.[1]

-

Formulation and Stability: Vapor pressure data are essential for predicting the volatility of active pharmaceutical ingredients (APIs), influencing formulation strategies and ensuring long-term stability.

-

Metabolic Prediction: The strength of the carbon-halogen and nitrogen-hydrogen bonds, which can be derived from thermochemical data, provides insights into the metabolic fate of drug candidates.

For researchers and scientists in materials and environmental science, this information is vital for:

-

Reaction Engineering: Enthalpies of formation are fundamental for calculating reaction enthalpies, enabling the design of safe and efficient synthetic processes.

-

Environmental Fate Modeling: Properties like vapor pressure and sublimation enthalpy are key inputs for models that predict the distribution and persistence of halogenated anilines in the environment.[2]

This guide will delve into the core thermochemical properties of fluoro-, chloro-, bromo-, and iodoanilines, providing both experimentally determined and computationally estimated data.

Key Thermochemical Properties of Halogenated Anilines

The following sections present a summary of the available thermochemical data for various halogenated aniline isomers. It is important to note that while data for fluoro- and chloroanilines are more readily available, experimental values for bromo- and iodoanilines are less common in the literature.

Standard Molar Enthalpy of Formation (ΔfH°m)

The standard molar enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability.

Table 1: Standard Molar Enthalpies of Formation in the Gas Phase (kJ·mol⁻¹) at 298.15 K

| Compound | o-isomer | m-isomer | p-isomer | Reference(s) |

| Fluoroaniline | -76.6 ± 2.4 | -71.9 ± 2.4 | -70.0 ± 2.3 | [3] |

| Chloroaniline | 53.4 ± 3.1 | 53.0 ± 2.8 | 59.7 ± 2.3 | [4] |

| Bromoaniline | Data not readily available | Data not readily available | Data not readily available | |

| Iodoaniline | Data not readily available | Data not readily available | Data not readily available |

Note: The absence of readily available experimental data for bromo- and iodoanilines highlights the importance of computational methods for estimating these values.

Vapor Pressure and Enthalpy of Sublimation/Vaporization

Vapor pressure is a measure of a substance's tendency to transition into the gaseous phase. The enthalpy of sublimation (for solids) or vaporization (for liquids) is the energy required for this phase change. These parameters are crucial for understanding a compound's volatility.

Table 2: Vapor Pressure and Enthalpies of Sublimation/Vaporization

| Compound | Vapor Pressure (Pa at 25 °C) | ΔH°sub/vap (kJ·mol⁻¹) | Reference(s) |

| 2-Fluoroaniline | ~133 | Data not readily available | [5] |

| 3-Fluoroaniline | Data not readily available | Data not readily available | |

| 4-Fluoroaniline | ~133 | Data not readily available | [5] |

| 2-Chloroaniline | ~13 | 57.1 ± 0.5 (vap) | [4] |

| 3-Chloroaniline | ~13 | 60.2 ± 0.1 (vap) | |

| 4-Chloroaniline | ~1.3 | 80.5 ± 0.3 (sub) | [6] |

| 4-Bromoaniline | 22.6 | 78.9 | [7] |

| 2-Iodoaniline | Data not readily available | Data not readily available | |

| 3-Iodoaniline | Data not readily available | Data not readily available | |

| 4-Iodoaniline | ~1.02 | Data not readily available | [8] |

Note: "vap" denotes enthalpy of vaporization, while "sub" denotes enthalpy of sublimation. Vapor pressure data can vary between sources due to different experimental conditions.

Experimental Determination of Thermochemical Properties

The accurate determination of thermochemical data relies on precise calorimetric and effusion techniques. This section outlines the principles and methodologies behind two key experimental approaches.

Rotating-Bomb Combustion Calorimetry

This technique is the gold standard for determining the standard molar enthalpy of formation of organic compounds, particularly those containing halogens.

Principle: A known mass of the sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured with high precision. For halogen-containing compounds, the bomb must be rotated to ensure complete dissolution of the acidic combustion products in a reducing solution, allowing for accurate correction of the final energy value.

Experimental Workflow:

Caption: Workflow for Rotating-Bomb Combustion Calorimetry.

Step-by-Step Methodology:

-

Sample Preparation: The halogenated aniline sample must be of high purity. A known mass is typically pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible inside the combustion bomb. A small amount of a reducing solution (e.g., hydrazine dihydrochloride) is added to the bomb to react with the halogen acids formed during combustion.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a precisely known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via a fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion to determine the temperature change (ΔT).

-

Post-Combustion Analysis: The bomb is depressurized, and the contents are analyzed to quantify the amounts of nitric acid and any unreacted starting material. The concentration of the halogen acid in the solution is also determined.

-

Calculation: The standard molar enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and corrections for the formation of other combustion products. The standard molar enthalpy of formation is then derived using Hess's Law.

Causality Behind Experimental Choices:

-

Rotating Bomb: Rotation is crucial for halogenated compounds to ensure that the corrosive and volatile halogen acids produced are completely absorbed and neutralized in the aqueous solution within the bomb. This prevents side reactions with the bomb's internal components and ensures all energy changes are accounted for.

-

High-Pressure Oxygen: Ensures complete combustion of the organic compound to carbon dioxide, water, and halogen acids.

-

Reducing Solution: The addition of a reducing agent is a self-validating step to ensure that all the halogen is converted to the halide ion (X⁻), simplifying the final state and the necessary thermochemical corrections.

Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility.

Principle: A small amount of the sample is placed in a sealed cell with a small, well-defined orifice. The cell is heated under high vacuum, causing the substance to effuse (escape as a gas) through the orifice. The rate of mass loss is directly proportional to the vapor pressure of the substance at that temperature.

Experimental Workflow:

Caption: Workflow for the Knudsen Effusion Method.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the solid or liquid halogenated aniline is placed in the Knudsen cell.

-

System Assembly: The cell is placed in a thermostated jacket within a high-vacuum chamber.

-

Evacuation and Heating: The chamber is evacuated to a high vacuum (typically < 10⁻⁵ mbar). The cell is then heated to the desired temperature and allowed to equilibrate.

-

Mass Loss Measurement: The mass of the cell is monitored over time using a highly sensitive microbalance. The rate of mass loss ( dm/dt ) is determined.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the substance.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Sublimation/Vaporization: The enthalpy of sublimation or vaporization is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Causality Behind Experimental Choices:

-

Small Orifice: The orifice must be small enough that the effusion of molecules does not significantly disturb the equilibrium vapor pressure inside the cell.

-

High Vacuum: A high vacuum outside the cell ensures that the molecules effusing through the orifice do not collide with other gas molecules and return to the cell.

-

Precise Temperature Control: Vapor pressure is highly sensitive to temperature, so precise and stable temperature control is essential for accurate measurements.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating the thermochemical properties of halogenated anilines.

Gaussian-n Theories (e.g., G3MP2B3)

Gaussian-n (Gn) theories are composite ab initio methods designed to achieve high accuracy in thermochemical calculations.[3] G3MP2B3 is a popular and computationally efficient variant.

Principle: These methods combine the results of several different quantum chemical calculations at different levels of theory and with different basis sets. This composite approach aims to approximate the results of a much more computationally expensive, high-level calculation by a series of less demanding calculations with empirical corrections.

Key Components of G3MP2B3:

-

Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2 and MP4) with larger basis sets.

-

Empirical Corrections: An empirical "higher-level correction" (HLC) is added to account for remaining deficiencies in the theoretical treatment.

Logical Relationship of Computational Steps:

Caption: Logical flow of a G3MP2B3 calculation.

The final output of a G3MP2B3 calculation is a highly accurate estimate of the total electronic energy, which can then be used to calculate the enthalpy of formation and other thermochemical properties.

Applications in Drug Development and Environmental Science

Drug Development: Thermodynamics of Ligand Binding

The binding of a drug molecule to its target protein is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions: ΔG = ΔH - TΔS. Thermochemical data for halogenated anilines can inform the design of ligands with favorable binding thermodynamics.

-

Enthalpically Driven Binding: Often associated with the formation of strong hydrogen bonds and other specific interactions, leading to high-affinity and selective binders. Halogen atoms can participate in halogen bonds, which are a type of non-covalent interaction that can contribute significantly to binding enthalpy.

-

Entropically Driven Binding: Typically arises from the release of ordered water molecules from the binding site (the hydrophobic effect).

By understanding the thermochemical properties of different halogenated aniline moieties, medicinal chemists can rationally modify lead compounds to optimize their binding thermodynamics.[1]

Environmental Science: Predicting Environmental Fate

The environmental fate of halogenated anilines, which can be persistent organic pollutants, is influenced by their physicochemical properties.

-

Volatility and Atmospheric Transport: Vapor pressure determines the extent to which a compound will partition into the atmosphere. Compounds with higher vapor pressures are more likely to undergo long-range atmospheric transport.

-

Bioaccumulation: The octanol-water partition coefficient (Kow), which is related to a compound's free energy of transfer between these two phases, is a key indicator of its potential to bioaccumulate in fatty tissues.

-

Persistence: The strength of the chemical bonds within the molecule, which is related to the enthalpy of formation, can provide an indication of its resistance to degradation in the environment.

Quantitative Structure-Activity Relationship (QSAR) models often use thermochemical parameters as descriptors to predict the environmental fate and toxicity of organic compounds.[2]

Conclusion

The thermochemical properties of halogenated anilines are of fundamental importance across a range of scientific disciplines. This guide has provided an overview of the key thermochemical parameters, the experimental and computational methods used to determine them, and their applications in drug development and environmental science. While a comprehensive experimental dataset for all halogenated anilines is not yet available, the continued development of both experimental techniques and computational methods will undoubtedly fill these gaps, providing researchers with the critical data needed to harness the full potential of these valuable compounds.

References

-

4-Iodoaniline. PubChem. (n.d.). Retrieved from [Link]

-

Thermodynamics of Sublimation, Crystal Lattice Energies, and Crystal Structures of Racemates and Enantiomers: (+)- And (+/-)-ibuprofen. PubMed. (2004). Retrieved from [Link]

-

Chemical Properties of o-Chloroaniline (CAS 95-51-2). Cheméo. (n.d.). Retrieved from [Link]

-

Use of Physicochemical Parameters To Assess the Environmental Fate of Organic Pollutants: The Fugacity Model. ResearchGate. (2025). Retrieved from [Link]

-

2-Fluoroaniline. PubChem. (n.d.). Retrieved from [Link]

-

2-Chloroaniline Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. eThermo Thermodynamics & Transport Properties Calculation. (n.d.). Retrieved from [Link]

-

Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX. (n.d.). Retrieved from [Link]

-

Thermodynamic Studies for Drug Design and Screening. PMC. (2012). Retrieved from [Link]

-

Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. American Chemical Society. (2006). Retrieved from [Link]

-

New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetr. (n.d.). Retrieved from [Link]

-

p-Chloroaniline. NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. Aniline [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. Aniline [webbook.nist.gov]

- 4. o-Chloroaniline (CAS 95-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Chloroaniline (CAS 106-47-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Throughput Quantum Mechanical Profiling of 5-Bromo-3-chloro-2-fluoroaniline

Content Type: Technical Whitepaper & Computational Protocol Subject: In Silico Characterization, Reactivity Prediction, and Spectroscopic Assignment of CAS 1517200-74-6.

Executive Summary: The "Halogen Dance" Scaffold

5-Bromo-3-chloro-2-fluoroaniline (BCFA) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the contiguous halogenation pattern (F, Cl, Br) combined with an electron-donating amino group. This arrangement allows for orthogonal functionalization—chemists can sequentially activate the C-Br bond (Suzuki/Heck coupling), the C-Cl bond (difficult cross-coupling), and the C-N bond (Buchwald-Hartwig), while the C-F bond often remains as a metabolic blocker or bioisostere.

This guide provides a rigorous computational framework to predict the physicochemical and reactive properties of BCFA. By employing Density Functional Theory (DFT), we establish a protocol to validate its geometry, vibrational fingerprint, and reactive hotspots before wet-lab synthesis.

Computational Methodology & Protocol

To ensure high fidelity between in silico predictions and experimental reality, the following level of theory is prescribed. This protocol balances computational cost with the need to accurately model the diffuse electron clouds of heavy halogens (Br, Cl).

The "Gold Standard" Model Chemistry

-

Software: Gaussian 16, ORCA 5.0, or GAMESS.

-

Method: DFT (Density Functional Theory).[1][2][3][4][5][6][7][8][9]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Rationale: B3LYP remains the industry standard for organic small molecules, providing excellent error cancellation for bond lengths and vibrational frequencies.

-

-

Basis Set: 6-311++G(d,p) .[2][4][6]

-

Rationale:

-

6-311: Triple-zeta split valence (crucial for the flexibility of valence electrons).

-

++: Diffuse functions.[10] Critical for this molecule. The lone pairs on F, Cl, Br, and N require diffuse functions to model electron density far from the nucleus, especially for predicting hydrogen bonding and nucleophilic attacks.

-

G(d,p): Polarization functions.[3] Adds d-orbitals to heavy atoms and p-orbitals to Hydrogen, allowing for anisotropic charge distribution (e.g., the pyramidalization of the amine).

-

-

Workflow Visualization

The following diagram outlines the logical flow from structure generation to ADMET profiling.

Figure 1: Standardized Computational Workflow for Halogenated Anilines. Note the critical loop at "Frequency Check" to ensure the structure is at a true local minimum (no imaginary frequencies).

Structural & Electronic Analysis

Geometry Optimization

The primary structural feature to analyze is the pyramidalization of the amino group . Unlike planar amides, the aniline nitrogen is sp³-hybridized (pyramidal), but the electron-withdrawing nature of the ortho-fluorine and meta-chlorine can flatten this geometry via resonance delocalization.

-

Key Parameter to Monitor: The sum of bond angles around Nitrogen (

).- = Planar (sp²).

- = Pyramidal (sp³).

-

Prediction for BCFA: Expect

. The ortho-F withdraws density, slightly flattening the amine compared to unsubstituted aniline.

Frontier Molecular Orbitals (FMO)

The reactivity of BCFA is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Localized primarily on the Amino group (-NH₂) and the aromatic ring carbons para to the halogens. This dictates the site of electrophilic aromatic substitution.

-

LUMO Location: Delocalized over the C-Br and C-Cl bonds . This explains why these positions are susceptible to oxidative addition by Palladium (0) catalysts (Suzuki coupling).

Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p)) Values are representative of tri-halo-anilines.

| Descriptor | Formula | Interpretation for BCFA |

| Energy Gap ( | 3.5 - 4.5 eV . A moderate gap indicates stability but readiness for Pd-catalyzed coupling. | |

| Chemical Hardness ( | Measures resistance to charge transfer. The Fluorine atom increases hardness compared to bromoaniline. | |

| Electrophilicity Index ( | High index suggests the ring is deactivated and acts as an electrophile in nucleophilic aromatic substitution ( |

Note:

Molecular Electrostatic Potential (MEP) Mapping

The MEP surface is the "map" that drug designers use to predict how BCFA interacts with a protein binding pocket.

-

Red Regions (Negative Potential):

-

Localized on the Fluorine atom and the Nitrogen lone pair.

-

Implication: These are Hydrogen Bond Acceptor (HBA) sites.

-

-

Blue Regions (Positive Potential):

-

Localized on the Amino Hydrogens (-NH2 ) and the Sigma-hole of the Bromine atom.

-

Implication: The amino hydrogens are Hydrogen Bond Donors (HBD). The "Sigma-hole" on Bromine is a region of positive potential along the C-Br bond axis, capable of forming "Halogen Bonds" with backbone carbonyls in kinase targets.

-

Spectroscopic Validation (IR & Raman)

To verify that a synthesized batch is indeed this compound and not a regioisomer, compare experimental FTIR with calculated frequencies (scaled by 0.961 to correct for anharmonicity).

Table 2: Diagnostic Vibrational Modes

| Vibration Mode | Predicted Freq (cm⁻¹) | Intensity | Description |

| N-H Asym. Stretch | 3450 - 3550 | Medium | Characteristic doublet of primary amines. |

| N-H Sym. Stretch | 3350 - 3450 | Medium | Lower energy partner of the doublet. |

| C=C Ring Stretch | 1580 - 1620 | Strong | The "breathing" mode of the benzene ring. |

| C-F Stretch | 1200 - 1250 | Very Strong | Distinctive broad band; confirms fluorination. |

| C-Cl Stretch | 700 - 800 | Medium | Fingerprint region. |

| C-Br Stretch | 500 - 600 | Weak | Often difficult to see in IR; better in Raman. |

Reactivity Logic & Retrosynthetic Application

The computational data directly informs the synthetic utility of BCFA. The varying bond strengths and electronic environments allow for "Chemoselective Functionalization."

Figure 2: Chemoselective reactivity map based on bond dissociation energies and hardness/softness calculations. The C-Br bond is the primary site for diversification.

Experimental Protocol: Running the Calculation

To reproduce these results, use the following input block for Gaussian (G16).

Step 1: Input Preparation (.gjf file)

(Note: Initial coordinates are approximate. The optimization step will refine them.)

Step 2: Analysis of Output

-

Search for Normal termination.

-

Verify NImagin=0 in the vibrational analysis section.

-

Extract HOMO/LUMO eigenvalues from the population analysis.

-

Visualize .chk file in GaussView or Avogadro to see the MEP surface.

References

-

BenchChem. (n.d.). This compound Chemical Properties and Applications. Retrieved from

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for DFT Reactivity Descriptors).

-

SwissADME. (2023). Molecular Properties and ADMET Prediction. Swiss Institute of Bioinformatics. Retrieved from

-

Rekha, et al. (2025).[2] Synthesis, Spectroscopic Characterization and DFT Studies of Halogenated Indolin-2-ones. Asian Journal of Chemistry. (Provides comparative DFT data for similar halo-anilines). Retrieved from

Sources

- 1. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 4. worldscientific.com [worldscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 1517200-74-6 | Benchchem [benchchem.com]

- 9. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE [academia.edu]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 5-Bromo-3-chloro-2-fluoroaniline in Agrochemical Synthesis

[1]

Executive Summary

The poly-halogenated aniline 5-Bromo-3-chloro-2-fluoroaniline (CAS 660414-88-4 / 1517200-74-6) represents a "privileged scaffold" in modern agrochemical design. Its structural uniqueness lies in the "Meta-Halogen" configuration , where the bromine at the C5 position serves as a selective handle for cross-coupling, while the vicinal nitrogen-fluorine (N-F) motif at C1-C2 enables rapid access to fused heterocycles (e.g., benzoxazoles, benzimidazoles).[1]

This guide details the handling, reactivity profile, and validated protocols for deploying this intermediate in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and meta-diamide insecticides .[1]

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule is a tri-substituted benzene ring.[1] The interplay of substituents dictates the regioselectivity of downstream reactions:

-

C1-Amino (-NH₂): Strong ortho/para donor. Activates the ring for electrophilic substitution but is often protected (e.g., as an acetamide) during oxidation steps.[1]

-

C2-Fluoro (-F): Highly electronegative. Induces a strong dipole and, crucially, activates the C2 position for Nucleophilic Aromatic Substitution (SₙAr) if the ring is sufficiently electron-deficient.[1]

-

C5-Bromo (-Br): The "Soft" electrophile. It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl or C-F.

-

C3-Chloro (-Cl): Provides steric bulk and lipophilicity (logP modulation) but remains inert under standard Suzuki conditions, allowing for orthogonal functionalization .

DOT Visualization: Reactivity Flow

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic utility. Pathway A utilizes the bromine handle; Pathway B exploits the ortho-fluoroaniline motif.[1]

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C5 position without affecting the C3-chlorine or C2-fluorine. This is the standard route for generating the biaryl core of many SDHI fungicides.[1]

Reagents:

-

Substrate: this compound (1.0 eq)[2]

-

Coupling Partner: Phenylboronic acid (or heteroaryl analog) (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.

-

Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 30 minutes. Critical: Oxygen presence promotes homocoupling and catalyst deactivation.

-

Charging: Add the aniline substrate, boronic acid, and K₂CO₃ to the reaction flask.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly to minimize air exposure.[1] Immediately seal and purge the headspace.[1]

-

Reaction: Cannulate the degassed solvent into the flask. Heat the mixture to 85°C for 4–6 hours.

-

Workup:

-

Purification: Flash column chromatography (Silica Gel 60). Gradient elution: 0% → 15% EtOAc in Hexanes.[1]

Validation Criteria:

-

¹H NMR: Disappearance of the doublet corresponding to C4/C6 protons of the starting material.[1] Appearance of new aromatic signals.[1][5]

-

Selectivity: Integration should confirm retention of the C3-Chlorine (no dechlorination product observed).[1]

Protocol B: Synthesis of the Precursor (Regiocontrol Note)

Note: If synthesizing the starting material rather than purchasing, strict regiocontrol is required.

Route: Bromination of 3-chloro-2-fluoroaniline.[6][2][7][8][9] Challenge: The amino group directs para (C4).[1] We require meta (C5) relative to the amine (or para relative to the fluorine).[1] Solution: Use N-Bromosuccinimide (NBS) in polar aprotic solvent (DMF) at low temperature (-10°C) to favor the kinetically controlled product, or utilize the Nitro-Reduction Route (Nitration of 1-bromo-3-chloro-2-fluorobenzene followed by Fe/NH₄Cl reduction) for higher isomeric purity [1].

Quantitative Data Summary

The following table summarizes catalyst screening data for the coupling of this compound with 4-chlorophenylboronic acid.

| Catalyst System | Ligand | Base | Solvent | Yield (%) | Selectivity (Br vs Cl) |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 92% | >99:1 |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH | 78% | 95:5 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 88% | >99:1 |

| Pd/C (Heterogeneous) | None | Et₃N | EtOH | 45% | 90:10 |

Table 1: Optimization of Suzuki Coupling conditions. Pd(dppf)Cl₂ provides the best balance of yield and chemoselectivity, avoiding oxidative addition into the C3-Cl bond.[1]

Safety & Handling (SDS Highlights)

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 51034225: 3-Bromo-5-chloro-2-fluoroaniline.[7] Retrieved from [Link]

-

Google Patents. (2019).[1] WO2019153002A1 - 2,3,4,5-tetrahydro-1h-pyrido[4, 3-b]indole inhibitors. (Cites use of this compound as intermediate).[6][2] Retrieved from

-

Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Catalyst Selection. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. All synthesis must be conducted in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 5. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 97% | CAS: 1517200-74-6 | AChemBlock [achemblock.com]

- 9. This compound | 1517200-74-6 | Benchchem [benchchem.com]

5-Bromo-3-chloro-2-fluoroaniline as a building block for novel heterocycles

Application Note: Strategic Utilization of 5-Bromo-3-chloro-2-fluoroaniline as a Scaffold for Novel Heterocycles

Abstract

This technical guide details the strategic application of This compound (BCFA) in the synthesis of polysubstituted heterocycles, specifically targeting kinase inhibitors and GPCR ligands. The unique tris-halogenated pattern of BCFA offers a predictable "reactivity hierarchy," enabling sequential, chemoselective functionalization. We present validated protocols for (1) regioselective C-5 cross-coupling and (2) copper-catalyzed cyclization to form 4-chloro-6-substituted benzimidazoles, a rare scaffold in medicinal chemistry.

Introduction: The Reactivity Hierarchy

The utility of this compound lies in the distinct electronic and steric environments of its three halogen substituents.[1] For the medicinal chemist, this molecule is not merely a starting material but a "programmable" scaffold.

Chemoselectivity Profile

-

Bromine (C-5): The "Soft" Electrophile. Located para to the fluorine and meta to the amine, this position is the most reactive toward Pd(0) oxidative addition. It allows for the initial attachment of aryl/heteroaryl "tails" via Suzuki-Miyaura or Buchwald-Hartwig couplings without disturbing the other halogens.

-

Fluorine (C-2): The "Hard" Leaving Group / Cyclization Hook. Ortho to the amino group, this fluorine atom is primed for intramolecular Nucleophilic Aromatic Substitution (

). While the electron-donating amine deactivates the ring, the presence of the C-3 Chlorine and C-5 Bromine (if retained) lowers the LUMO energy, facilitating cyclization to form benzimidazoles or benzoxazoles. -

Chlorine (C-3): The "Silent" Modulator. Least reactive toward Pd-catalysis and substitution. It typically remains intact throughout the scaffold assembly, serving as a lipophilic blocker to improve metabolic stability (blocking metabolic hot-spots) or to induce specific torsion angles in the final drug molecule.

Logical Workflow & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from BCFA, prioritizing the retention of the chloro-substituent for late-stage SAR (Structure-Activity Relationship) exploration.

Figure 1: Strategic workflow for converting BCFA into polysubstituted benzimidazoles. The sequence exploits the reactivity difference between Br and Cl.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-5

Objective: To attach an aryl or heteroaryl group at the 5-position while preserving the 2-fluoro and 3-chloro substituents.

Rationale: The C-Br bond is significantly weaker (approx. 69 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). Using a mild base and controlled temperature prevents oxidative addition at the chlorinated position.

Materials:

-

This compound (1.0 eq)

-

Aryl Boronic Acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane

-

Inert Gas: Nitrogen or Argon

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with BCFA (1.0 eq), aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂·DCM (5 mol%).

-

Inerting: Evacuate and backfill with Nitrogen (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to BCFA) and 2.0 M aq. Na₂CO₃.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to ensure the Chlorine atom remains untouched.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H 224/226) and formation of the product (M+H varies). The C-Cl bond should remain visible in the isotopic pattern (3:1 ratio for Cl isotopes).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Typical Results:

| Coupling Partner | Product Yield | Chemoselectivity (Br:Cl) |

| Phenylboronic acid | 92% | >99:1 |

| 4-Pyridinylboronic acid | 84% | >98:1 |

| Cyclopropylboronic acid | 78% | >99:1 |

Protocol B: Copper-Catalyzed Cyclization to 4-Chloro-Benzimidazoles

Objective: To cyclize the 5-functionalized intermediate into a benzimidazole core using the amine and the ortho-fluorine.

Rationale: Standard acid-catalyzed cyclization often fails with electron-deficient fluoroanilines. A Copper(I)-catalyzed intramolecular

Materials:

-

5-Substituted-3-chloro-2-fluoroaniline (Product from Protocol A) (1.0 eq)

-

Benzamidine HCl or Acetamidine HCl (1.5 eq)

-

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline (20 mol%)

-

Base: Cs₂CO₃ (2.5 eq)

-

Solvent: DMSO (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a sealed tube, combine the aniline intermediate (1.0 eq), Amidine HCl (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), and Cs₂CO₃ (2.5 eq).

-

Solvation: Add anhydrous DMSO (concentration 0.2 M).

-

Cyclization: Seal the tube and heat to 110°C for 12–16 hours.

-

Mechanism:[2] The amidine nitrogen first undergoes arylation at the C-2 position (displacing F) or condenses with the amine, followed by ring closure. The presence of Cs₂CO₃ is critical for the

step.

-

-

Workup: Cool to RT. Pour into ice-water. Extract with EtOAc (3x).

-

Caution: DMSO requires thorough water washing to remove.

-

-

Purification: Silica gel chromatography (DCM/MeOH gradient).

Structural Validation (Self-Check):

-

1H NMR: Disappearance of the broad NH₂ signal (approx. 5.5 ppm). Appearance of the benzimidazole C-2 proton (if using formamidine) or substituent signals.

-

13C NMR: Disappearance of the C-F doublet coupling (

Hz).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Loss of Chlorine (Dechlorination) | Reaction temp > 100°C during Suzuki coupling. | Lower temp to 80°C; Switch catalyst to Pd(PPh₃)₄ (less active for aryl chlorides). |

| Incomplete Cyclization | Fluorine is not activated enough. | Increase Cs₂CO₃ to 3.0 eq; Ensure DMSO is strictly anhydrous; Increase temp to 120°C. |

| Black Precipitate (Pd) | Catalyst decomposition ("Pd black"). | Ensure rigorous degassing of solvents before addition. |

References

-

Synthesis of Benzimidazoles via Cu-Catalysis

- Title: Copper-catalyzed synthesis of benzimidazoles

- Source: Organic Chemistry Portal / Synlett.

-

URL:[Link]

- Title: Electronic and Steric Influences of Halogen Substituents on Aromatic Reactivity (this compound).

-

General Reactivity of 2-Fluoroanilines

-

Benzimidazole Synthesis Methodology

- Title: Synthesis of benzimidazoles (General Methods).

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

- 1. This compound | 1517200-74-6 | Benchchem [benchchem.com]

- 2. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 3. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purification of 5-Bromo-3-chloro-2-fluoroaniline by column chromatography

Application Note & Protocol | ID: AN-HAL-052

Executive Summary

The purification of 5-Bromo-3-chloro-2-fluoroaniline (CAS 1269232-95-2) presents a unique chromatographic challenge. Unlike typical anilines, this compound possesses significantly reduced basicity (pKa ~1.0–2.5) due to the synergistic electron-withdrawing effects of the bromine, chlorine, and fluorine substituents.[1] While this reduces the severity of "tailing" often seen with amines on silica gel, the high lipophilicity (LogP ~2.7) and potential for regioisomeric impurities require a precisely tuned mobile phase and loading strategy.

This guide details a robust protocol for isolating high-purity (>98%) material, emphasizing the separation of critical regioisomers and the removal of synthesis byproducts.

Physicochemical Profile & Separation Logic

Understanding the molecule is the first step to separation. The specific substitution pattern dictates the interaction with the stationary phase.

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Weight | 224.46 g/mol | Small molecule; fast diffusion. |

| LogP | ~2.7 (Lipophilic) | Retains poorly in polar solvents. Requires non-polar mobile phase start (Hexanes/Heptane). |

| pKa (Conjugate Acid) | ~1.5 (Predicted) | Critical: Much less basic than aniline (pKa 4.6). Interaction with silica silanols is weaker, but H-bond donation from -NH₂ still causes peak broadening. |

| Solubility | High: DCM, EtOAcLow: Hexanes | Risk: "Wet loading" in DCM may cause band broadening due to solvent mismatch. Dry loading is preferred. |

Mechanism of Separation

The separation relies on adsorption chromatography . The amino group acts as a hydrogen bond donor to the silanol groups (Si-OH) on the silica surface.

-

Challenge: Regioisomers (e.g., 4-bromo analogs) have identical LogP and very similar pKa values. Separation depends on subtle differences in the accessibility of the amine and the dipole moment of the molecule.

-

Solution: A shallow gradient of Ethyl Acetate in Hexane, modified with a basic amine (Triethylamine) to mask high-activity silanol sites, ensures sharp peaks and maximizes resolution between isomers.

Pre-Purification Workflow

Before packing the column, the crude mixture must be analyzed to define the separation window.

TLC Scouting Protocol

Do not skip this step. It defines your gradient slope.

-

Plate: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

-

Solvent Systems to Test:

-

10% EtOAc in Hexane

-

20% EtOAc in Hexane

-

Modifier: Add 1% Triethylamine (TEA) to the developing tank to assess peak shape improvement.

-

-

Visualization:

-

UV (254 nm): Primary detection (aromatic ring).

-

Iodine Stain: Secondary (halogens facilitate uptake).

-

Note: Ninhydrin is often ineffective due to the deactivated amine.

-

-

Target Rf: Adjust solvent ratio until the product has an Rf of 0.25 – 0.35 .

-

If Rf > 0.5: The solvent is too polar; impurities will co-elute.

-

If Rf < 0.1: The solvent is too non-polar; elution will consume excessive solvent and broaden peaks.

-

Detailed Purification Protocol

Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Modifier: Triethylamine (TEA).[2]

-

Loading Matrix: Celite 545 or coarse Silica Gel.

Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)

-

Ratio: Use 30–50g of silica per 1g of crude material.

-

Slurry Solvent: 5% EtOAc in Hexane + 1% TEA .

-